molecular formula C19H21NO B1292412 4'-Azetidinomethyl-3,4-dimethylbenzophenone CAS No. 898756-69-9

4'-Azetidinomethyl-3,4-dimethylbenzophenone

Cat. No.: B1292412
CAS No.: 898756-69-9
M. Wt: 279.4 g/mol
InChI Key: UIUKFSBAKYEOEZ-UHFFFAOYSA-N
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Description

4'-Azetidinomethyl-3,4-dimethylbenzophenone (IUPAC: (3-(Azetidin-1-ylmethyl)phenyl)(3,4-dimethylphenyl)methanone) is a benzophenone derivative featuring a unique azetidine moiety. Its structure comprises two aromatic rings: one substituted with 3,4-dimethyl groups and the other with an azetidinomethyl group (a four-membered saturated ring containing one nitrogen atom attached via a methylene linker) .

Properties

IUPAC Name

[4-(azetidin-1-ylmethyl)phenyl]-(3,4-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c1-14-4-7-18(12-15(14)2)19(21)17-8-5-16(6-9-17)13-20-10-3-11-20/h4-9,12H,3,10-11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIUKFSBAKYEOEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642807
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(3,4-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898756-69-9
Record name Methanone, [4-(1-azetidinylmethyl)phenyl](3,4-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898756-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(3,4-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Azetidinomethyl-3,4-dimethylbenzophenone typically involves the reaction of 3,4-dimethylbenzophenone with azetidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the formation of the azetidinomethyl group .

Industrial Production Methods

Industrial production methods for 4’-Azetidinomethyl-3,4-dimethylbenzophenone are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

4’-Azetidinomethyl-3,4-dimethylbenzophenone can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The azetidinomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

4’-Azetidinomethyl-3,4-dimethylbenzophenone has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4’-Azetidinomethyl-3,4-dimethylbenzophenone involves its interaction with specific molecular targets. The azetidinomethyl group can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Characteristics :

  • Molecular Formula: Estimated as C₁₉H₂₁NO (based on structural analysis).
  • Synthetic Routes : Likely synthesized via Friedel-Crafts acylation or coupling reactions, with the azetidine group introduced through nucleophilic substitution or reductive amination .
  • Applications: Potential use in pharmaceuticals due to azetidine's prevalence in bioactive molecules (e.g., enzyme inhibitors) .

Comparison with Structural Analogs

Structural and Functional Group Differences

The compound is compared to benzophenone derivatives with varying substituents (Table 1):

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
4'-Azetidinomethyl-3,4-dimethylbenzophenone 3,4-dimethylphenyl; 3-(azetidin-1-ylmethyl)phenyl C₁₉H₂₁NO ~291.38 (est.) Azetidine ring enhances conformational rigidity and potential H-bonding
3,4'-Dimethylbenzophenone 3-methylphenyl; 4-methylphenyl C₁₅H₁₄O 210.28 Lacks heterocyclic groups; hydrophobic
4'-Methyl-3,4-dihydroxybenzophenone (Tolcapone analog) 3,4-dihydroxyphenyl; 4-methylphenyl C₁₃H₁₀O₃ 214.22 Polar hydroxyl groups increase solubility
4-Bromo-4'-(4-methylpiperazinomethyl)benzophenone Bromo; 4-methylpiperazinomethyl C₁₉H₂₂BrN₂O 385.30 Piperazine ring (6-membered, 2 N atoms)

Key Observations :

  • The azetidine group in the target compound introduces a smaller, more rigid heterocycle compared to six-membered rings like piperazine or thiomorpholine .
  • Polarity: The azetidine’s nitrogen may enhance solubility in polar solvents (e.g., methanol) relative to non-polar 3,4'-dimethylbenzophenone .

Biological Activity

4'-Azetidinomethyl-3,4-dimethylbenzophenone is a synthetic organic compound with the molecular formula C19H21NO. Its unique structure includes an azetidinomethyl group, which distinguishes it from other benzophenone derivatives. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound is synthesized through the reaction of 3,4-dimethylbenzophenone with azetidine, typically under elevated temperatures and specific solvent conditions to facilitate the formation of the azetidinomethyl group. The following table summarizes its chemical properties:

PropertyValue
Molecular FormulaC19H21NO
Molecular Weight279.38 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

The biological activity of this compound is attributed to its interaction with various biomolecular targets. The azetidinomethyl group can modulate the activity of enzymes or receptors, leading to diverse biological effects. Specific pathways remain to be fully elucidated, but preliminary findings suggest potential interactions with cellular signaling pathways.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in drug development.
  • Cytotoxicity : In vitro assays have shown that it can induce cytotoxic effects in certain cancer cell lines, indicating potential as an anticancer agent.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways.

Case Studies

  • Anticancer Properties : A study explored the cytotoxic effects of various benzophenone derivatives on human cancer cell lines. Results indicated that this compound induced apoptosis in a dose-dependent manner .
  • Antimicrobial Testing : Research involving the compound's antimicrobial efficacy against Gram-positive and Gram-negative bacteria showed promising results, suggesting its potential as a lead compound for developing new antibiotics.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other benzophenone derivatives:

CompoundBiological ActivityNotes
4'-Aminomethyl-3,4-dimethylbenzophenoneModerate antimicrobialLess potent than the azetidin derivative
4'-Hydroxymethyl-3,4-dimethylbenzophenoneAntioxidant propertiesLacks significant cytotoxicity
4'-Methoxymethyl-3,4-dimethylbenzophenoneWeak enzyme inhibitionLimited therapeutic applicability

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